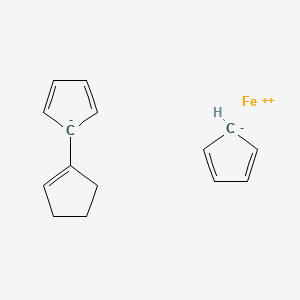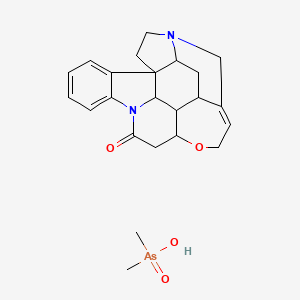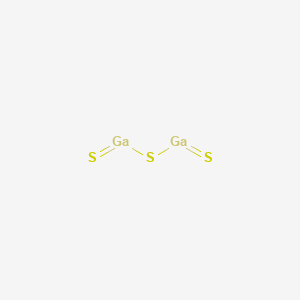
Sulfuro de galio(III)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Gallium(III) sulfide, with the chemical formula Ga₂S₃, is a compound composed of gallium and sulfur. The compound exists in several polymorphic forms, including α (hexagonal), α’ (monoclinic), β (hexagonal), and γ (cubic), with the alpha form being yellow .
Aplicaciones Científicas De Investigación
Gallium(III) sulfide has a wide range of scientific research applications:
Optoelectronics: It is used in the fabrication of photodetectors, field-effect transistors, and other optoelectronic devices.
Energy Storage: The compound is utilized in energy storage devices, including lithium-ion batteries.
Catalysis: Gallium(III) sulfide nanostructures have been employed as hydrogen evolution catalysts.
Thin Films: It is used in the preparation of thin films for electronic and solar cell applications.
Gas Sensors: The compound is also used in the fabrication of gas sensors on both flexible and rigid substrates.
Mecanismo De Acción
Target of Action
Gallium(III) sulfide, with the chemical formula Ga2S3, is a compound of sulfur and gallium . It is primarily used in electronics and photonics due to its properties as a semiconductor . .
Mode of Action
It is known that gallium(iii) compounds can target the essential transcription enzyme rna polymerase, suppressing rna synthesis and resulting in reduced metabolic rates and energy utilization .
Biochemical Pathways
It is known that gallium(iii) compounds can interfere with microbial acquisition and use of iron, which is a critical component of many biological processes .
Result of Action
It is known that gallium(iii) compounds can suppress rna synthesis, which can lead to reduced metabolic rates and energy utilization .
Action Environment
The action of Gallium(III) sulfide can be influenced by various environmental factors. For instance, Gallium(III) sulfide decomposes at high temperatures, forming a non-stoichiometric sulfide . It also reacts with water and slowly decomposes in moist air, forming hydrogen sulfide . These factors can influence the compound’s action, efficacy, and stability.
Métodos De Preparación
Gallium(III) sulfide can be synthesized through various methods:
Elemental Reaction: One common method involves reacting gallium with sulfur at high temperatures.
Hydrogen Sulfide Method: Another method involves heating gallium in a stream of hydrogen sulfide gas at high temperatures.
Solid-State Reaction: Gallium(III) sulfide can also be prepared by reacting gallium chloride (GaCl₃) with sodium sulfide (Na₂S) in a solid-state reaction.
Gallium Iodide Method: A process for preparing extrapure gallium(III) sulfide involves reacting gallium(III) iodide with sulfur in an evacuated two-zone furnace.
Análisis De Reacciones Químicas
Gallium(III) sulfide undergoes various chemical reactions:
Oxidation and Reduction: It can be oxidized or reduced under specific conditions.
Acid Reactions: Gallium(III) sulfide dissolves in aqueous acids, slowly decomposing in moist air to form hydrogen sulfide (H₂S).
Reactions with Potassium Sulfide: It dissolves in aqueous solutions of potassium sulfide (K₂S) to form complex anions such as K₈Ga₄S₁₀.
Formation of Ternary Sulfides: Gallium(III) sulfide reacts with metal sulfides to form ternary sulfides like CdGa₂S₄.
Comparación Con Compuestos Similares
Gallium(III) sulfide can be compared with other similar compounds:
Gallium(II) Sulfide (GaS): Unlike gallium(III) sulfide, gallium(II) sulfide contains gallium in the +2 oxidation state and has different structural and electronic properties.
Zinc Sulfide (ZnS): Gallium(III) sulfide shares structural similarities with zinc sulfide, particularly in its gamma form, which is isostructural with sphalerite (zinc blende).
Aluminium Sulfide (Al₂S₃): The alpha and beta forms of gallium(III) sulfide are isostructural with their aluminium analogues, highlighting similarities in crystal structure.
Propiedades
IUPAC Name |
sulfanylidene(sulfanylidenegallanylsulfanyl)gallane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Ga.3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCKBMGHMPOIFND-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
S=[Ga]S[Ga]=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Ga2S3 |
Source


|
| Record name | gallium(III) sulfide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Gallium(III)_sulfide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What are the different synthesis methods for Gallium(III) sulfide, and what are their advantages and disadvantages?
A1: Ga2S3 can be synthesized through several methods, each with its own set of pros and cons:
- Single-Source Precursors: Organometallic complexes like Gallium(III) dithiocarbamates can be used as precursors for the synthesis of nano-sized Ga2S3. [] This method allows for controlled synthesis of nanoparticles with specific properties.
- Plasma-Enhanced Atomic Layer Deposition (PE-ALD): This technique utilizes hexakis(dimethylamido)digallium and hydrogen sulfide plasma to deposit high-quality, crystalline Ga2S3 thin films at relatively low temperatures. [] PE-ALD offers excellent control over film thickness, composition, and conformality, making it suitable for applications in energy storage and optoelectronics.
Q2: How does the structure of Gallium(III) sulfide influence its properties and potential applications?
A: Ga2S3 commonly exists in a layered structure, which contributes to its ion exchange properties, making it a promising material for applications like ion-conducting electrolytes. [] Furthermore, Ga2S3 can be synthesized in various forms, including nanoparticles [] and thin films, [] allowing for tailored properties and applications. For instance, nano-Ga2S3 exhibits enhanced surface area and quantum confinement effects, beneficial for catalytic and optoelectronic applications.
Q3: What are the potential applications of Gallium(III) sulfide in energy storage devices?
A: Ga2S3 has been investigated as an active material in lithium secondary batteries. [] Its layered structure could facilitate lithium-ion intercalation and diffusion, crucial for battery performance. Furthermore, the development of high-quality Ga2S3 thin films via PE-ALD [] opens up opportunities for its use in thin-film batteries and other energy storage devices.
Q4: Has the biocompatibility of Gallium(III) sulfide been explored, and what are the implications?
A4: While the provided abstracts do not directly address the biocompatibility of Ga2S3, it's worth noting that Gallium-based compounds have shown potential in biomedical applications. For instance, Gallium nitrate is used clinically for treating hypercalcemia of malignancy. Further research is needed to assess the biocompatibility and potential biomedical applications of Ga2S3.
Q5: What analytical techniques are commonly used to characterize Gallium(III) sulfide?
A5: Characterization of Ga2S3 often involves a combination of techniques:
- X-ray diffraction (XRD): Used to determine the crystal structure and phase purity of Ga2S3. Both single-crystal XRD [] and powder XRD [, ] are employed depending on the sample form.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state NMR, particularly 23Na NMR, can provide insights into the local atomic structure of amorphous and crystalline Ga2S3. []
- Electron Microscopy: Techniques like Transmission Electron Microscopy (TEM) are valuable for visualizing the morphology and size of Ga2S3 nanoparticles. []
- Spectroscopic Methods: Infrared (IR) spectroscopy [], X-ray photoelectron spectroscopy (XPS) [], and UV-Vis spectroscopy [] are used to probe the chemical composition, bonding, and optical properties of Ga2S3.
Q6: How does the oxidation of Gallium(III) sulfide occur, and what are its implications?
A: Research indicates that Thiobacillus ferrooxidans, a bacterium known for oxidizing sulfide minerals, can oxidize both natural gallium-bearing chalcopyrite and synthetic Ga2S3. [] This bacterial oxidation process can occur either directly or indirectly, impacting the extraction and recovery of gallium from its sulfide ores.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
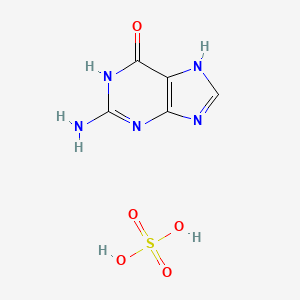


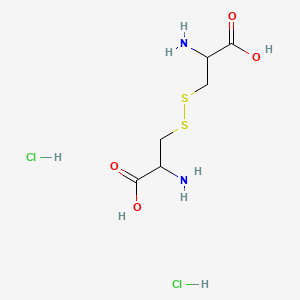
![Pentasodium 4-[[4-[(3,6-disulfonato-1-naphthyl)azo]-7-sulfonato-1-naphthyl]azo]-3-hydroxynaphthalene-2,7-disulfonate](/img/structure/B1143626.png)


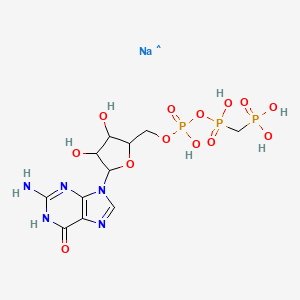
![SODIUM 2-[4-[(4-HYDROXYBIPHENYL-3-YL)AZO]PHENOXY]ETHYL SULPHATE](/img/structure/B1143633.png)
